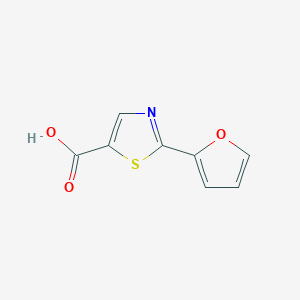

2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXIBGCQUJMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094230-08-6 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiazole Ring Formation via Thiosemicarbazone Cyclization

A prominent method involves the synthesis of thiosemicarbazone derivatives from furan-containing ketones, followed by cyclization to form the 1,3-thiazole ring.

Step 1: Reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide in absolute ethanol with catalytic concentrated HCl produces thiosemicarbazone intermediates (compounds 3a and 3b) in high yields. The IR spectra confirm the presence of NH and C=S groups, indicating successful thiosemicarbazone formation without carbonyl groups.

Step 2: The thiosemicarbazones react with hydrazonyl chlorides in ethanol with triethylamine under reflux, leading to nucleophilic substitution and cyclization to yield 1,3-thiazole derivatives (6a–6f). This reaction proceeds efficiently with good yields.

Alternative Step 2: Reaction of thiosemicarbazones with chloroacetone produces intermediates (8a and 8b), which upon diazotization with 4-methylbenzenediazonium chloride yield substituted thiazoles.

Step 3: Further transformation of thiosemicarbazones with ethyl chloroacetate in ethanol with sodium acetate under reflux affords thiazolidinone derivatives (10a and 10b), showing the versatility of the thiosemicarbazone intermediates for ring modification.

This method allows incorporation of the furan ring via the starting ketone and achieves the thiazole core through cyclization reactions.

Industrialized One-Pot Synthesis from 2-Bromothiazole

A patent describes an industrially viable one-pot synthesis starting from 2-bromothiazole, which is a cheap and readily available raw material.

Step 1: Lithiation of 2-bromothiazole with n-butyllithium in MTBE or THF at low temperatures (-75 to -60 °C) generates thiazole-2-lithium formate upon reaction with carbon dioxide gas. Yields for this step range from 70.7% to 73.4%.

Step 2: Chlorination of thiazole-2-lithium formate with thionyl chloride in methylene dichloride at reflux (44–46 °C) produces thiazole-2-formyl chloride.

Step 3: Ammonolysis of the formyl chloride with ammoniacal liquor at 0–15 °C affords thiazole-2-methanamide, with an overall yield for chlorination and ammonolysis of 75.3% to 78.5%.

The process is conducted as a one-pot reaction, minimizing purification steps and improving scalability and safety. Overall yields for the full sequence are approximately 53% to 58%.

Although this patent focuses on thiazole-2-methanamide, the methodology involving lithiation and carbonyl insertion is adaptable for preparing thiazole carboxylic acids, including this compound, by varying the substituents on the thiazole ring.

Multi-Step Synthesis from Furan-2-carboxaldehyde or Furan-2-carboxylic Acid

Another approach involves starting from furan-2-carboxaldehyde or furan-2-carboxylic acid derivatives:

Arylation and cyclization steps convert these precursors into benzothiazolyl arylfurans or related thiazole derivatives via multi-step reactions.

Route A starts from furan-2-carboxaldehydes, while Route B uses furan-2-carboxylic acids. Route B has fewer steps but lower overall yields.

Although these examples focus on cyano-substituted bis-benzothiazolyl compounds, the strategies provide insight into the functionalization of furan rings and thiazole cores relevant to the target compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reactions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazone Cyclization | Furan-containing ketones + N-arylhydrazinecarbothioamide | Thiosemicarbazone formation, cyclization with hydrazonyl chlorides | High (not quantified) | High yield, versatile derivatives | Multi-step, requires purification |

| One-Pot Industrial Synthesis | 2-Bromothiazole, n-BuLi, CO2, SOCl2, NH3 | Lithiation, carbonyl insertion, chlorination, ammonolysis | 53–58 overall | Scalable, cost-effective, safe | Specific to thiazole-2-methanamide; adaptation needed for carboxylic acid |

| Multi-step from Furan Carboxylic/aldehyde | Furan-2-carboxaldehyde or acid, diazonium salts | Arylation, cyclization, substitution | Lower (not quantified) | Fewer steps (Route B) | Lower yields, complex steps |

Research Findings and Notes

The thiosemicarbazone cyclization method provides a robust route to 1,3-thiazole derivatives bearing furan substituents, with spectral data confirming the structures (IR, NMR, MS).

Industrial synthesis using 2-bromothiazole is notable for its one-pot approach and operational simplicity, making it attractive for scale-up despite being reported for a related amide rather than the acid.

The choice of solvent (MTBE, THF), temperature control (-75 to -60 °C), and use of gaseous CO2 are critical parameters influencing yield and purity in the lithiation-carbonylation step.

Functionalization of the thiazole ring via diazotization and substitution reactions enables further derivatization, which may be useful for tailoring properties of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(Furan-2-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing furan derivatives.

- Reduction : Converting the carboxylic acid group into alcohols or aldehydes.

- Substitution Reactions : Electrophilic substitutions on the furan ring.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Furan-2,5-dicarboxylic acid |

| Reduction | LiAlH4, NaBH4 | 2-(Furan-2-yl)-1,3-thiazole-5-methanol |

| Substitution | AlCl3, BF3 | Various substituted furan derivatives |

Biological Applications

The compound has been extensively studied for its bioactive properties , particularly in the context of antimicrobial and anticancer activities. Notable findings include:

-

Anticancer Activity : Several derivatives of thiazole compounds have shown significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) cells. For instance, derivatives synthesized from 2-amino-thiazole exhibited potent anti-proliferative effects .

- Case Study : A series of synthesized phenylamide derivatives demonstrated good activity against human K563 leukemia cells, indicating potential for therapeutic development.

Medicinal Chemistry

In medicinal applications, this compound is being explored as a candidate for drug development. Its ability to inhibit specific enzymes or receptors makes it valuable in designing new pharmaceuticals:

-

Enzyme Inhibition : The compound may interact with molecular targets by binding to active sites or altering enzyme conformation.

- Example : Derivatives designed to inhibit Src family kinases (SFKs) have shown promising results in preclinical studies.

Industrial Applications

In industry, this compound finds use in the production of advanced materials such as polymers and resins due to its favorable structural properties. Its unique combination of functional groups allows it to be integrated into various material formulations.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s furan and thiazole rings allow it to interact with various biomolecules, potentially disrupting cellular processes and leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Thiazole Core

2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Features a dihydrobenzofuran substituent (saturated furan fused to benzene) and a methyl group at the thiazole 4-position.

- Molecular Formula: C₁₃H₁₁NO₃S (MW: 269.3 g/mol).

- Key Differences :

- The dihydrobenzofuran group increases hydrophobicity and steric bulk compared to the simple furan in the target compound.

- Methyl substitution at C4 may alter electronic properties and metabolic stability.

- Applications: Not explicitly reported, but similar compounds are explored in drug discovery for enzyme inhibition .

Febuxostat (2-(3-Cyano-4-isobutyloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- Structure: Substituted phenyl ring with cyano and isobutyloxy groups instead of furan.

- Molecular Formula : C₁₆H₁₆N₂O₃S (MW: 316.38 g/mol).

- Key Differences: The phenyl ring enhances lipophilicity, while the cyano and isobutyloxy groups improve target selectivity (e.g., xanthine oxidase inhibition). Clinically used for gout treatment due to potent urate-lowering effects .

- Research Findings: Crystal structure (monoclinic, P2₁ space group) reveals twisted benzene-thiazole dihedral angles (~5.3°), influencing binding to enzymes .

2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure: Chlorobenzylamino group at C2 and methyl at C4.

- Molecular Formula : C₁₂H₁₁ClN₂O₂S (MW: 282.75 g/mol).

- Methyl at C4 may stabilize the thiazole ring against metabolic oxidation .

Heterocycle Replacement in the Substituent

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid

- Structure : Thiophene replaces furan, with a chlorine atom at the 5-position.

- Molecular Formula: C₈H₄ClNO₂S₂ (MW: 245.71 g/mol).

- Key Differences: Thiophene’s sulfur atom increases electron richness and polarizability compared to furan.

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic Acid

- Structure : Bicyclic amine substituent instead of furan.

- Molecular Formula : C₁₀H₁₂N₂O₂S (MW: 224.28 g/mol).

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications/Findings |

|---|---|---|---|---|

| 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid | C₈H₅NO₃S | 195.18 | Furan, carboxylic acid | Intermediate, medicinal chemistry |

| Febuxostat | C₁₆H₁₆N₂O₃S | 316.38 | Phenyl, cyano, isobutyloxy | Xanthine oxidase inhibitor (gout) |

| 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | C₈H₄ClNO₂S₂ | 245.71 | Chlorothiophene | Under investigation for bioactivity |

| 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₂H₁₁ClN₂O₂S | 282.75 | Chlorobenzylamino, methyl | Potential enzyme inhibitors |

Biological Activity

2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

The compound features a furan ring fused with a thiazole moiety, which is known for contributing to various biological activities. The carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting the growth of:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

These findings indicate its potential as an antibacterial agent in pharmaceutical applications .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 20 µg/mL |

| Bacillus subtilis | 30 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit urease activity, which is critical for the survival of certain pathogens .

- Protein Kinase Inhibition : It targets protein kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with this compound at concentrations as low as 20 µg/mL.

Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results demonstrated that it exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(furan-2-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, analogous thiazole-carboxylic acids (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) are synthesized using carbodiimide coupling agents or heterocyclization of acylated intermediates under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes adjusting temperature (70–100°C), solvent polarity, and stoichiometric ratios of reactants to improve yield and purity. Monitoring via TLC and HPLC is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use a combination of:

- 1H/13C NMR : Assign peaks for the furan (δ 6.3–7.5 ppm for protons) and thiazole (δ 8.1–8.9 ppm for C5-H) rings.

- IR spectroscopy : Confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- Purity assessment requires HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% for C, H, N) .

Q. What are the key physicochemical properties (e.g., pKa, solubility) relevant to experimental design?

- Methodology :

- pKa determination : Use potentiometric titration in aqueous-organic solvent systems (e.g., water:ethanol 1:1). The carboxylic acid group typically has a pKa ~2.5–3.5 .

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for biological assays). Analogous thiazole-carboxylic acids show poor aqueous solubility (<1 mg/mL), necessitating co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity for drug design applications?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Calculate HOMO-LUMO gaps to assess charge-transfer interactions (~4–5 eV for similar heterocycles) .

- Validate results against experimental UV-Vis spectra (e.g., λmax ~280–320 nm) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antiviral effects)?

- Methodology :

- Bioassay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols.

- Structure-activity relationship (SAR) : Compare substituent effects; e.g., replacing the furan with a pyridine ring (as in 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid) alters lipophilicity and target binding .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., thymidylate synthase for antimicrobial activity) and molecular docking (PDB: 1JIJ) .

Q. How can stability challenges (e.g., hydrolytic degradation) be mitigated in formulation studies?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS; carboxylic acids are prone to decarboxylation under heat .

- Stabilization : Use lyophilization for solid-state storage or incorporate cyclodextrins to enhance aqueous stability .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- Methodology :

- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/0.1% formic acid).

- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalytic reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.